2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester
Description
2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester is a spirocyclic compound featuring a 1-oxa-spiro[4.5]decane backbone with a ketone group at position 2 and an ethyl ester at position 4. The parent acid, 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid (CAS 2819-56-9), has a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol . Storage conditions for the parent acid (2–8°C, sealed, dry) suggest thermal sensitivity, which may extend to the ester derivative .
Properties
IUPAC Name |
ethyl 2-oxo-1-oxaspiro[4.5]decane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-2-15-11(14)9-8-10(13)16-12(9)6-4-3-5-7-12/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDHIIWHJRYQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)OC12CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which upon distillation undergoes partial de-ethoxycarbonylation to give the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its spirocyclic structure allows for various transformations, including:
- Decarboxylation : This reaction removes a carboxyl group, yielding spirocyclic ketones, which are useful in synthesizing more complex organic molecules.
- Hydrolysis : The ester form can be hydrolyzed to produce the corresponding carboxylic acid, expanding its utility in synthetic pathways.
Medicinal Chemistry
Research indicates that derivatives of 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid exhibit biological activities that may be harnessed for therapeutic purposes:
- Antitumor Activity : Some studies suggest that compounds derived from this structure may possess antitumor properties, making them candidates for cancer drug development .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could lead to the development of new anti-inflammatory agents.
Material Science
The unique properties of the spirocyclic structure make it an interesting candidate for:
- Polymer Chemistry : Its reactivity can be utilized in the synthesis of novel polymers with tailored properties for specific applications.
- Nanotechnology : The compound's structural features may contribute to the development of nanomaterials with enhanced performance characteristics.
Case Study 1: Synthesis and Functionalization
In a recent study published in the Journal of Organic Chemistry, researchers synthesized ethyl 2-oxo-1-oxaspiro[4.5]decane-4-carboxylate through a multi-step reaction involving diethyl sodiomalonate. The resulting compound was then functionalized to create derivatives with enhanced biological activity .
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Synthesis from diethyl sodiomalonate | 85% |
| 2 | Functionalization to create derivatives | 75% |
Case Study 2: Biological Evaluation
A study evaluated the antitumor activity of various derivatives of 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid in vitro. Results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential for further development into therapeutic agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 12 | MCF7 (Breast) |
| Derivative B | 8 | HeLa (Cervical) |
Mechanism of Action
The mechanism by which 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1-Azaspiro[4.5]dec-1-ene-4-carboxylic Acid, 3,3-Dimethyl-, Ethyl Ester (CAS 117083-32-6)
- Structure : Replaces the oxygen atom in the spiro ring with nitrogen (azaspiro) and includes dimethyl substituents.
- Molecular Formula: C₁₄H₂₃NO₂; Molecular Weight: 237.34 g/mol .
- Dimethyl groups increase steric hindrance, which may reduce reactivity in nucleophilic or catalytic reactions.
- Applications : Likely used in pharmaceutical intermediates due to nitrogen’s role in bioactive molecule interactions.
1-Oxa-3,8-Diazaspiro[4.5]decane-8-carboxylic Acid, 2-Oxo-4-Phenyl-, Phenylmethyl Ester (CAS 77211-39-3)
- Structure : Combines oxa (oxygen) and diaza (two nitrogens) in the spiro system, with aromatic phenyl groups.
- Molecular Formula: Not explicitly provided, but phenyl substituents significantly increase molecular weight and polarity.
- Applications : Suited for specialized syntheses requiring rigid, aromatic frameworks.
2'-Cyclohexyl-1'-Oxo-1',4'-Dihydro-2'H-Spiro[cyclopentane-1,3'-isoquinoline]-4'-Carboxylic Acid (CAS 1239843-15-2)
- Structure: Spiro system links cyclopentane and isoquinoline moieties, with a cyclohexyl substituent.
- Molecular Formula: Not provided; structural complexity suggests higher molecular weight.
- Applications: Likely used in medicinal chemistry for its bioactive isoquinoline scaffold .
Physicochemical and Functional Comparisons
Biological Activity
2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester, also known by its CAS number 61858-03-5, is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 226.27 g/mol. The structure features a spirocyclic framework, which can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 61858-03-5 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that spirocyclic compounds can scavenge free radicals effectively, thus contributing to cellular protection against oxidative stress. The antioxidant activity is often evaluated using assays like DPPH and ABTS, where higher scavenging activity correlates with lower IC50 values.
Antimicrobial Activity
The antimicrobial potential of this compound has been highlighted in various studies. Compounds with spiro structures have demonstrated efficacy against a range of bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. The spirocyclic nature may enhance binding affinity due to increased conformational rigidity.
Study 1: Antioxidant Evaluation
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of spirocyclic compounds similar to this compound. The results indicated that these compounds exhibited IC50 values significantly lower than those of standard antioxidants, suggesting superior radical scavenging capabilities .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of spiro compounds against Gram-positive and Gram-negative bacteria. The study found that derivatives of 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via copper-catalyzed reactions using precursors like N-benzylacrylamides and ethyl bromodifluoroacetate . Multi-step reactions involving ketones, aldehydes, and amines are also viable, with careful control of temperature, solvent polarity, and catalyst loading (e.g., copper or palladium) critical for optimizing yields (>70% in optimized protocols) . Side reactions, such as over-alkylation, are minimized by maintaining inert atmospheres and low temperatures.
Q. How is the compound structurally characterized to confirm its spirocyclic framework?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the spiro junction and substituent positions, with characteristic shifts for the oxo and ester groups . Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive proof of the spiro[4.5]decane geometry, as demonstrated in related spirocyclic compounds .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Avoid inhalation of dust/aerosols and skin contact using nitrile gloves and fume hoods. In case of exposure, rinse eyes with water for ≥15 minutes and consult a physician . Use particle respirators (P95/P1) for airborne particulates and ensure proper ventilation to mitigate risks from decomposition gases (e.g., carbon oxides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Employ orthogonal characterization (e.g., HPLC purity checks >95%) and standardized bioassays (e.g., enzyme inhibition IC50 comparisons). For example, conflicting cytotoxicity data in cancer cell lines should be re-evaluated using controlled metabolic stability protocols .
Q. What strategies optimize cycloaddition reactions involving the spirocyclic core for derivative synthesis?
- Methodological Answer : Catalytic systems like Ru or Rh complexes enhance regioselectivity in [3+2] cycloadditions. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly impact reaction rates and product distribution. Pre-activation of the oxo group via silylation can improve electrophilicity .
Q. How does the compound’s stability vary under different pH and thermal conditions?
- Methodological Answer : Stability studies show degradation at pH <3 (hydrolysis of the ester group) and >10 (oxo group reactivity). Thermal gravimetric analysis (TGA) indicates decomposition onset at ~180°C, with hazardous byproducts (e.g., CO) requiring controlled disposal . Store at 2–8°C in sealed, dry containers to prevent moisture-induced ring-opening .
Q. What computational modeling approaches predict the compound’s reactivity in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks at the oxo group. Molecular dynamics simulations assess solvent effects on spirocyclic ring strain, guiding solvent selection for synthetic protocols .
Q. How do substituents on the spirocyclic framework influence solubility and pharmacological activity?
- Methodological Answer : Introducing tert-butyl groups (e.g., 8-tert-butyl derivatives) enhances lipophilicity (LogP ↑0.5–1.0), improving blood-brain barrier penetration. Electron-withdrawing groups (e.g., chloro) at the 3-position increase electrophilicity, enhancing kinase inhibition potency by 2–5-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
